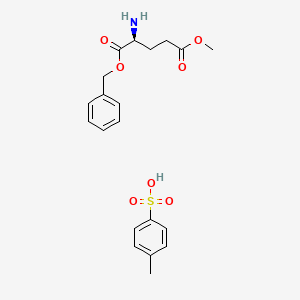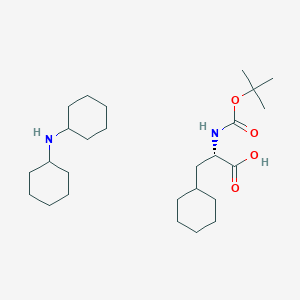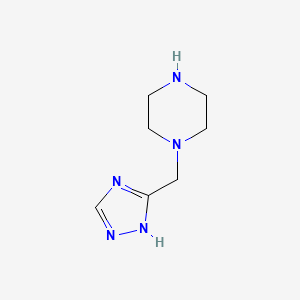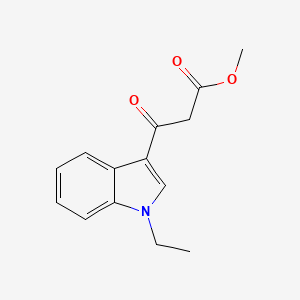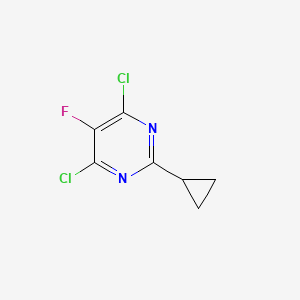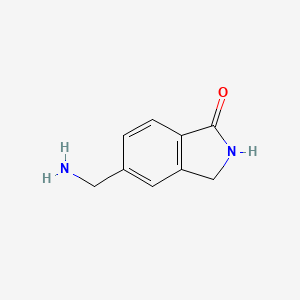
5-(Aminomethyl)isoindolin-1-one
Vue d'ensemble
Description
5-(Aminomethyl)isoindolin-1-one is a chemical compound with the molecular formula C9H11ClN2O . It is also known as 5-(Aminomethyl)isoindolin-1-one hydrochloride .
Synthesis Analysis
The synthesis of 5-(Aminomethyl)isoindolin-1-one involves a concise process that includes cyanation without using costly transition metal catalysts and complete hydrogenation of the resulting dicyanide . Another method involves an Ugi-type reaction with methyl 2-formylbenzoate as one of the starting materials . This practical synthesis is featured by group tolerance, high efficiency, and yields .Molecular Structure Analysis
The molecular structure of 5-(Aminomethyl)isoindolin-1-one has been studied in the context of its role as a PI3Kγ inhibitor against gastric carcinoma . The isoindolin-1-one substructure is fundamental for its activity .Chemical Reactions Analysis
The chemical reactions involving 5-(Aminomethyl)isoindolin-1-one include a three-component, acid-free Ugi-type reaction to afford an intermediate using phenylphosphonic acid (PPOA) as a catalyst . The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones .Applications De Recherche Scientifique
Antidepressant Activity
Isoindoline derivatives, including compounds like 5-(Aminomethyl)isoindolin-1-one, have been studied for their potential antidepressant activities. Research has shown that these derivatives can exhibit significant antidepressant activity, possibly mediated by elevated serotonin (5-HT) levels in the brain. This was observed through pharmacological experiments involving forced swimming tests and tail suspension tests in animals, combined with molecular docking studies to understand the interaction with serotonin receptors (Sun et al., 2022).
Bioactivity in Natural Products
Isoindolin-1-one frameworks are found in a variety of naturally occurring compounds with diverse biological activities. They have shown therapeutic potential for various chronic diseases. Recent advancements in synthetic methods for their procurement have led to new developments in the chemistry of these compounds, highlighting their importance in medicinal chemistry (Upadhyay et al., 2020).
Urease Inhibition
Isoindolin-1-one derivatives have been synthesized and evaluated for their urease inhibitory activities. These compounds have shown promising results, with certain derivatives exhibiting significant inhibition, outperforming standard inhibitors in some cases. Molecular docking studies corroborated these findings, suggesting potential applications in treating diseases where urease activity is a concern (Peytam et al., 2019).
EPR Oximetry Probes
Isoindoline nitroxides, related to isoindolin-1-one derivatives, have been studied as potential Electron Paramagnetic Resonance (EPR) oximetry probes. These compounds exhibit properties like low cytotoxicity and moderate rates of biological reduction, making them suitable for use in viable biological systems (Khan et al., 2011).
Anti-cancer Activity
Research into isoindolin-1-ones includes their potential anti-cancer activities. Studies have shown that certain derivatives can exhibit significant antiproliferative effects on various human cancer cell lines. This suggests the potential for these compounds in the development of new anticancer drugs (Mehta et al., 2022).
Opioid Receptors Interaction
Some isoindolin-1-one derivatives have been studied for their interaction with opioid receptors, particularly their antinociceptive potency. These studies offer insights into the potential use of these compounds in pain management (Vecchietti et al., 1992).
Synthesis Techniques
Advancements in the synthesis of isoindolin-1-ones have been a key area of research. Various efficient and environmentally friendly synthetic methods have been developed, contributing to the accessibility of these compounds for further biological studies (Hellal & Cuny, 2011).
Safety And Hazards
The safety data sheet for 5-(Aminomethyl)isoindolin-1-one indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .
Orientations Futures
Future research could focus on the potential applications of 5-(Aminomethyl)isoindolin-1-one in various fields. For instance, it has been found to exhibit significant anti-TMV activities , suggesting potential use in antiviral therapies. Further studies could also explore its role as a PI3Kγ inhibitor against gastric carcinoma .
Propriétés
IUPAC Name |
5-(aminomethyl)-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-4-6-1-2-8-7(3-6)5-11-9(8)12/h1-3H,4-5,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFMCPVWXYVFAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)CN)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)isoindolin-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1442585.png)
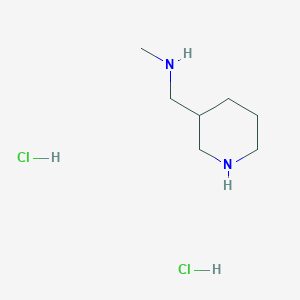
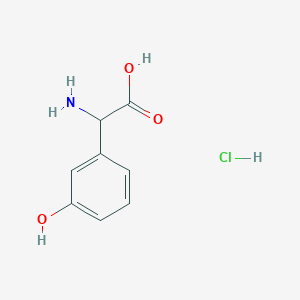
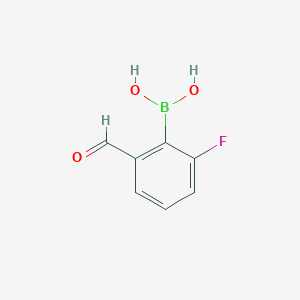
![Tert-butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1442591.png)
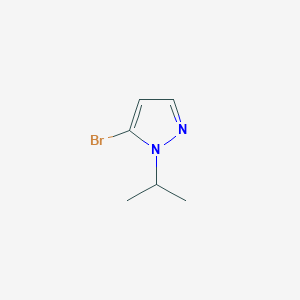
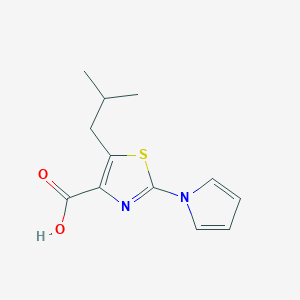
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1442595.png)
![[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B1442596.png)
